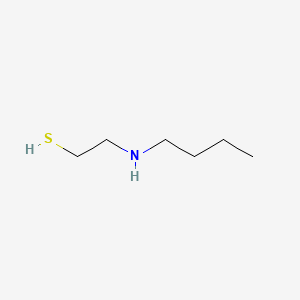

2-(Butylamino)ethanethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82296. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(butylamino)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NS/c1-2-3-4-7-5-6-8/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMFAUYLXGTBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207124 | |

| Record name | Ethanethiol, 2-(butylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5842-00-2 | |

| Record name | 2-(Butylamino)ethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5842-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanethiol, 2-(butylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005842002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5842-00-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanethiol, 2-(butylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (butylamino)ethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Duality of Function in a Single Molecule

An In-depth Technical Guide to 2-(Butylamino)ethanethiol (CAS No. 5842-00-2)

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged with this compound. It moves beyond a simple recitation of properties to provide a deeper understanding of its chemical behavior, practical applications, and the rationale behind its analytical and handling protocols. The information herein is synthesized from established safety data and chemical literature to ensure scientific integrity and practical utility.

This compound, CAS No. 5842-00-2, is a bifunctional organic molecule that incorporates both a secondary amine and a primary thiol group. This unique structural arrangement imparts a versatile chemical reactivity, making it a valuable intermediate in various synthetic applications, from pharmaceutical development to specialized agrochemicals.[1][2] Its structure also makes it a relevant compound for studies in coordination chemistry and as a chemical simulant for defense research applications.[1]

The core utility of this compound stems from the distinct yet cooperative reactivity of its two functional groups. The thiol (-SH) group is a potent nucleophile and is readily oxidized to form disulfide bonds, a cornerstone of protein chemistry and materials science.[1] Concurrently, the secondary butylamine group (-NH) acts as a base and a nucleophile, and its presence influences the molecule's overall solubility and coordination properties.[1] Understanding this duality is critical for its effective application in any research or development context.

Section 1: Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical properties is foundational to its application in experimental design. This compound is a colorless to pale yellow liquid, a physical state consistent with its molecular weight and structure.[1] Its most notable physical characteristic is a strong, unpleasant odor, typical of thiol-containing compounds, which necessitates handling in a well-ventilated environment.[1]

Key Physicochemical Properties

The following table summarizes the essential quantitative data for this compound, compiled from various chemical suppliers and databases. This data is crucial for calculating reaction stoichiometries, predicting solubility, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 5842-00-2 | [3][4][5] |

| Molecular Formula | C₆H₁₅NS | [1][5] |

| Molecular Weight | 133.26 g/mol | [3] |

| Form | Liquid | [1] |

| Boiling Point | 112-115 °C at 10 mmHg | [6] |

| Density | 0.901 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.4711 | [6] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [3] |

| Solubility | Soluble in water and organic solvents | [1] |

Spectroscopic Signature

Spectroscopic data provides the definitive structural fingerprint of a molecule. While raw spectra should be consulted for confirmation, the following summarizes available data:

-

Mass Spectrometry (GC-MS): The NIST library indicates a top peak at m/z 30, with other significant fragments at m/z 86 and 44, which can be correlated with fragmentation patterns of the molecule.[4]

-

Infrared (IR) Spectroscopy: IR spectra are available and would show characteristic peaks for N-H stretching (amine), S-H stretching (thiol, typically a weak band), and C-H stretching (alkyl groups).[4]

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum is available from commercial suppliers, which would resolve the six distinct carbon environments in the molecule.[4]

Section 2: Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dictated by its amine and thiol moieties. The interplay between these groups allows for a range of transformations.

Key Reactive Centers

The diagram below illustrates the primary reactive sites of the molecule: the nucleophilic sulfur atom, the lone pair on the nitrogen atom, and the acidic proton of the thiol group.

Sources

physicochemical characteristics of 2-(Butylamino)ethanethiol

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(Butylamino)ethanethiol

Introduction

This compound (CAS No. 5842-00-2), a bifunctional organic molecule, presents a unique chemical scaffold characterized by a secondary amine and a terminal thiol group. This structure confers a distinct set of physicochemical properties, including nucleophilicity, redox activity, and potential for metal chelation, making it a molecule of significant interest in chemical synthesis and biomedical research. Its structural similarity to endogenous aminothiols and its role as a simulant for the chemical warfare agent VX underscore its importance in both toxicological studies and the development of protective agents.[1]

This guide provides a comprehensive exploration of the core . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental methodologies, offers detailed protocols for property determination, and contextualizes the molecule's properties within relevant applications, particularly its emerging role in the study of radioprotective agents.

Section 1: Chemical Identity and Structure Elucidation

The unambiguous identification of a chemical entity is the foundation of all subsequent research. This section details the fundamental identifiers for this compound and discusses the expected spectroscopic features that confirm its molecular structure.

Table 1: Core Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 5842-00-2 | [2][3][4] |

| Molecular Formula | C₆H₁₅NS | [2][3] |

| Molecular Weight | 133.26 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-N-Butylaminoethanethiol, BAET | [2][4] |

| SMILES | CCCCNCCS | [2] |

| InChIKey | OUMFAUYLXGTBCX-UHFFFAOYSA-N | [2] |

Predicted Spectroscopic Characteristics

While publicly accessible, high-resolution spectra are limited, a detailed analysis of the molecule's structure allows for an accurate prediction of its key spectroscopic signatures. PubChem confirms the existence of reference 13C NMR and IR spectra, providing a basis for these predictions.[2]

1.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to overlapping signals but highly informative.

-

Thiol Proton (-SH): A broad singlet or triplet is expected around 1.3-1.6 ppm. The broadness is due to quadrupole broadening and potential exchange with trace amounts of water. Coupling to the adjacent CH₂ group (J ≈ 8 Hz) may be observed.

-

Alkyl Chain Protons:

-

The terminal methyl group (-CH₃) of the butyl chain will appear as a triplet around 0.9 ppm.

-

The two methylene groups (-CH₂-) within the butyl chain will produce complex multiplets between approximately 1.3 and 1.6 ppm.

-

The methylene group adjacent to the nitrogen (-N-CH₂-CH₂CH₂CH₃) will be deshielded, appearing as a triplet around 2.6 ppm.

-

-

Ethanethiol Backbone Protons:

-

The methylene group adjacent to the nitrogen (-NH-CH₂-CH₂-SH) is expected around 2.7 ppm.

-

The methylene group adjacent to the sulfur (-NH-CH₂-CH₂-SH) is expected around 2.6 ppm. These two signals are likely to be triplets and may overlap.

-

-

Amine Proton (-NH-): A broad singlet is expected, with a chemical shift that is highly dependent on solvent and concentration, typically between 1.0 and 3.0 ppm.

-

-

¹³C NMR: The carbon spectrum provides a clear map of the carbon backbone.

-

Butyl Chain Carbons: Four distinct signals are expected: ~14 ppm (terminal -CH₃), ~20 ppm and ~32 ppm (internal methylenes), and ~49 ppm (methylene attached to nitrogen).

-

Ethanethiol Backbone Carbons: Two signals are expected: ~35 ppm for the carbon attached to the sulfur and ~52 ppm for the carbon attached to the nitrogen.

-

1.1.2 Infrared (IR) Spectroscopy

The IR spectrum is defined by the vibrational modes of the amine and thiol functional groups.

-

N-H Stretch: As a secondary amine, a single, weak-to-medium intensity absorption band is predicted in the region of 3300-3350 cm⁻¹.[5] This distinguishes it clearly from primary amines, which show two bands in this region.

-

S-H Stretch: A weak, but characteristically sharp, absorption is expected around 2550-2600 cm⁻¹. The weakness of this peak is typical for thiols.

-

C-H Stretch: A series of strong bands will appear between 2850 and 3000 cm⁻¹ corresponding to the sp³ hybridized C-H bonds of the alkyl chains.

-

N-H Bend (Wag): A strong, broad band may be observed in the 665-910 cm⁻¹ region, characteristic of the out-of-plane bending of the N-H bond in secondary amines.[5]

-

C-N Stretch: A medium-intensity band is expected in the 1020-1250 cm⁻¹ range for the aliphatic C-N bond.[5]

Section 2: Core Physicochemical Properties

The physical properties of this compound dictate its behavior in various experimental settings, from reaction solvent selection to purification methods and formulation.

Table 2: Summary of Physicochemical Properties

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to pale yellow liquid | Ambient | [6] |

| Odor | Strong, unpleasant, characteristic of thiols | Ambient | [6] |

| Boiling Point | 112-115 °C | at 10 mmHg | [7] |

| Density | 0.901 g/mL | at 25 °C | [7] |

| Refractive Index (n_D) | 1.4711 | at 20 °C | [7] |

| Flash Point | 73 °C (163.4 °F) | Closed cup | [7] |

| Solubility | Soluble in water and organic solvents | Ambient | [6] |

| pKa (Thiol) | ~7.8 - 8.5 (Predicted) | Aqueous | [8][9] |

| pKa (Amine) | ~10.7 - 11.0 (Predicted) | Aqueous | [8] |

Experimental Protocol: Boiling Point Determination under Reduced Pressure

Causality: The reported boiling point is provided at reduced pressure (10 mmHg). This technique is essential for compounds that may decompose, oxidize, or polymerize at their atmospheric boiling point. By lowering the external pressure, the vapor pressure required for boiling is achieved at a lower temperature, preserving the compound's integrity.[1]

Caption: Workflow for Boiling Point Determination under Vacuum.

Methodology:

-

Apparatus: Assemble a vacuum distillation apparatus. Place the this compound sample (e.g., 5-10 mL) and a few boiling chips or a magnetic stir bar into the distillation flask.

-

System Seal: Ensure all joints are properly sealed with vacuum grease. Position the thermometer so the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly evacuate the system to the desired pressure (e.g., 10 mmHg), monitored by a manometer.

-

Heating: Begin gentle heating of the distillation flask using an oil bath.

-

Observation: Observe the sample for the onset of boiling and the condensation of vapor on the thermometer bulb. The boiling point is the stable temperature recorded when a steady reflux of condensate is observed on the thermometer bulb.

-

Recording: Record the stable temperature and the precise pressure from the manometer.

-

Shutdown: Remove the heat source and allow the system to cool completely before slowly venting to atmospheric pressure.

Experimental Protocol: Density Determination

Causality: Density is a fundamental physical property used for substance characterization and for converting mass to volume. The use of a digital density meter, based on an oscillating U-tube, provides a highly accurate and rapid measurement with a small sample volume, as outlined in standards like ASTM D4052.[10]

Caption: Workflow for Density Measurement using a Digital Density Meter.

Methodology:

-

Calibration: Calibrate the digital density meter at the measurement temperature (25 °C) according to the manufacturer's instructions, typically using dry air and high-purity, degassed water.

-

Sample Preparation: Ensure the this compound sample is free of air bubbles and has thermally equilibrated to near the measurement temperature.

-

Injection: Inject the sample into the oscillating U-tube measurement cell using a syringe, avoiding the introduction of bubbles.

-

Measurement: Allow the instrument to stabilize the sample temperature to 25.0 ± 0.1 °C. The instrument measures the oscillation period of the U-tube and automatically calculates the density.

-

Replicates: Perform at least three independent measurements, cleaning and drying the cell between each, to ensure reproducibility. Report the average value.

Experimental Protocol: Acidity and Basicity (pKa) Determination

Causality: this compound possesses two ionizable groups: the thiol (-SH) and the secondary amine (-NH-). The pKa is the pH at which an ionizable group is 50% protonated and 50% deprotonated. Determining these values is critical for understanding the compound's charge state, solubility, and reactivity in different pH environments. Given the expected proximity of the thiol and amine pKa values, potentiometric titration is the gold standard method, allowing for the deconvolution of both ionization constants from a single titration curve.[8][11] Based on analogues like N-Diethyl-cysteamine (pKa values of 7.8 and 10.75), we can predict the thiol pKa to be around 8-9 and the amine pKa to be around 10.5-11.[8]

Caption: Workflow for Potentiometric Titration to Determine pKa Values.

Methodology:

-

Solution Preparation: Prepare a ~0.01 M solution of this compound in a constant ionic strength background electrolyte (e.g., 0.15 M KCl) to minimize activity coefficient fluctuations. Acidify the solution to ~pH 2 with a standardized strong acid (e.g., 0.1 M HCl) to ensure both functional groups are fully protonated.

-

Apparatus Setup: Place the solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25.0 °C). Purge the solution and headspace with an inert gas (N₂ or Ar) to prevent CO₂ absorption and thiol oxidation. Immerse a calibrated combination pH electrode and the tip of a calibrated burette containing a standardized strong base (e.g., 0.1 M carbonate-free NaOH).

-

Titration: Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

-

Data Analysis:

-

Plot the recorded pH versus the volume of NaOH added to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve. The peaks in the first derivative plot correspond to the two equivalence points (Vₑ₁ for the thiol, Vₑ₂ for the amine).

-

The pKa of the thiol (pKa₁) is the pH at the half-equivalence point (Vₑ₁/2).

-

The pKa of the amine (pKa₂) is the pH at the volume corresponding to Vₑ₁ + (Vₑ₂ - Vₑ₁)/2.

-

Section 3: Reactivity, Stability, and Handling

The chemistry of this compound is dominated by its two functional groups.

-

Thiol Group (-SH): The thiol is the more acidic proton and its conjugate base, the thiolate (-S⁻), is a potent nucleophile. The thiol group is susceptible to oxidation. Mild oxidants (like air or I₂) can lead to the formation of a disulfide bond (R-S-S-R), while strong oxidizing agents can oxidize the sulfur to sulfonic acid (R-SO₃H).[6]

-

Secondary Amine Group (-NH-): The amine acts as a base and a nucleophile. It can be protonated in acidic conditions and can participate in reactions typical of secondary amines, such as N-alkylation or acylation.

-

Chelation: The presence of both a soft donor (sulfur) and a hard donor (nitrogen) makes this compound an effective bidentate ligand for various metal ions.[6]

Stability and Storage: The compound is a combustible liquid and should be stored away from heat and open flames.[7] Due to the thiol's susceptibility to air oxidation, it is best stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Incompatibilities: It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]

Handling and Safety: this compound is classified as a skin and eye irritant and may cause respiratory irritation and skin sensitization.[7] Handling should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, is mandatory.

Section 4: Representative Synthetic Protocol

While numerous suppliers offer this compound, understanding its synthesis is valuable for researchers who may need to produce derivatives or isotopically labeled versions. A common strategy for synthesizing N-substituted aminoethanethiols involves the reaction of an N-substituted aziridine with a sulfur source.

Reaction Scheme: Ring-opening of N-butylaziridine with hydrogen sulfide.

Caption: Synthesis via Ring-Opening of N-Butylaziridine.

Methodology:

-

Reactor Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer and gas inlet/outlet, dissolve N-butylaziridine in a suitable solvent such as ethanol.

-

Reagent Addition: Cool the solution in an ice bath. Carefully bubble hydrogen sulfide gas (H₂S) through the solution. Caution: H₂S is an extremely toxic and flammable gas and all operations must be conducted in a high-performance chemical fume hood.

-

Reaction: Seal the vessel and allow the reaction to stir at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, carefully vent any excess H₂S into a scrubber (e.g., a bleach solution). Remove the solvent under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation to yield the final, high-purity this compound.

Section 5: Relevance in Research and Drug Development

The unique combination of a charged amine and a redox-active thiol group makes aminothiols a compelling class of molecules in medicinal chemistry and drug development.

Radioprotective Agents

One of the most significant applications for aminothiols is as radioprotective agents. Ionizing radiation induces cellular damage primarily through the generation of reactive oxygen species (ROS), which damage DNA, proteins, and lipids. Aminothiols are thought to exert their protective effects through several mechanisms:

-

Free Radical Scavenging: The thiol group can directly scavenge ROS, neutralizing them before they can damage critical cellular components.[12][13]

-

Hydrogen Donation: Thiols can repair damaged molecules (e.g., DNA radicals) by donating a hydrogen atom, restoring the molecule's original structure.[8]

-

Mixed Disulfide Formation: The aminothiol can form mixed disulfides with cysteine residues in proteins, temporarily masking these sites from radiation-induced oxidation.[14]

The structure of this compound, with its alkylamine backbone for potential DNA interaction and a projecting thiol group for scavenging, fits the profile of effective aminothiol radioprotectors.[14] Research into novel aminothiols aims to improve efficacy and reduce the toxicity associated with first-generation compounds like amifostine.[12]

Building Block in Medicinal Chemistry

Beyond radioprotection, this compound serves as a versatile building block. The thiol provides a handle for conjugation to other molecules via thiol-ene "click" chemistry or formation of thioethers, while the secondary amine can be used to build more complex structures. Its N-Boc protected analogue, 2-(Boc-amino)ethanethiol, is widely used as a cross-linking reagent and for surface functionalization in biomaterials and drug delivery systems.

Conclusion

This compound is a molecule defined by the interplay of its amine and thiol functionalities. Its physicochemical properties—including its boiling point, density, and dual pKa values—are critical parameters that govern its handling, purification, and behavior in solution. The experimental protocols detailed herein provide a framework for the rigorous, in-house characterization of this and similar compounds. From a practical standpoint, its role as a structural motif in the design of radioprotective agents highlights its potential in the development of new therapeutics to mitigate radiation-induced damage, making it a compound of continued interest for researchers in chemistry, toxicology, and drug development.

References

-

Vorontsov, A. V., Chen, Y. C., & Smirniotis, P. G. (2004). Photocatalytic oxidation of VX simulant this compound. Journal of Hazardous Materials, 113(1-3), 89-95. [Link]

-

Grigsby, P. W., et al. (2013). Radioprotective efficacy and toxicity of a new family of aminothiol analogs. International Journal of Radiation Oncology, Biology, Physics, 87(3), 618-624. [Link]

-

Williams, R. (Compiler). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link] (Note: Original source link may vary over time, data is widely compiled).

-

Zhang, M., et al. (2020). Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector. Oxidative Medicine and Cellular Longevity. [Link]

-

Vijayan, K., Vedavathi, B. M., & Mani, A. (1983). Structural evidence for the radical scavenging mechanism of some aminothiol group of radioprotectants. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(4-5), 457-462. [Link]

-

Riauba, L., et al. (2006). A Study of Cysteamine Ionization in Solution by Raman Spectroscopy and Theoretical Modeling. The Journal of Physical Chemistry A, 110(49), 13275-13283. (Note: This reference provides pKa for cysteamine, a parent compound, which serves as a basis for prediction). [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Murray, D. (1997). Aminothiols. In Radioprotectors. Taylor & Francis. [Link]

-

SIELC Technologies. (2018). Ethanethiol, 2-(butylamino)-. Retrieved January 16, 2026, from [Link]

-

University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 16, 2026, from [Link]

-

Magano, J., et al. (2006). 2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers. The Journal of Organic Chemistry, 71(18), 7103-7105. [Link]

-

Poole, C. F., & Liyanage, R. (2022). Development of Methods for the Determination of pKa Values. Journal of Chromatography A, 1678, 463344. [Link]

-

Giles, G. I., & Jacob, C. (2016). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & Redox Signaling, 25(15), 853-873. [Link]

-

ASTM International. (2018). ASTM D4052-18a, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. [Link]

Sources

- 1. Photocatalytic oxidation of VX simulant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C6H15NS | CID 1520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Ethanethiol, 2-(butylamino)- | SIELC Technologies [sielc.com]

- 5. 2-(Butylamino)ethanol | 111-75-1 [amp.chemicalbook.com]

- 6. cris.ariel.ac.il [cris.ariel.ac.il]

- 7. 2-(ブチルアミノ)エタンチオール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Oxidative detoxification of nerve agent VX simulant by polyoxoniobate: Experimental and theoretical insights - Beijing Institute of Technology [pure.bit.edu.cn]

- 12. Cysteamine | C2H7NS | CID 6058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

2-(Butylamino)ethanethiol molecular structure and formula C6H15NS

An In-depth Technical Guide to 2-(Butylamino)ethanethiol (C₆H₁₅NS)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple recitation of properties to provide a synthesized understanding of its molecular characteristics, reactivity, practical applications, and critical safety protocols. The information herein is grounded in authoritative data to ensure scientific integrity and support advanced research and development endeavors.

Executive Summary: The Bifunctional Utility of this compound

This compound (CAS No: 5842-00-2), with the molecular formula C₆H₁₅NS, is an organosulfur compound distinguished by its bifunctional nature.[1][2][3][4] It incorporates a nucleophilic thiol (-SH) group and a basic secondary amine (-NH-) group, positioning it as a versatile building block and reagent in organic synthesis and materials science.[2][5] Its structural similarity to certain chemical warfare agents has also led to its use as a simulant in critical decontamination and environmental remediation studies.[3][4] This guide elucidates the core physicochemical properties, synthetic considerations, key applications, and essential handling protocols for this compound, providing a robust framework for its effective and safe utilization in a laboratory setting.

Molecular Structure and Physicochemical Profile

The unique reactivity of this compound stems directly from its molecular architecture, which features a butyl group attached to a nitrogen atom, which is in turn connected to an ethanethiol backbone.[2] This arrangement confers both lipophilic (butyl chain) and hydrophilic/reactive (amine and thiol) characteristics.

Caption: 2D Molecular Structure of this compound.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from verified sources. This data is fundamental for experimental design, including reaction setup, solvent selection, and purification methods.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅NS | [1][2][6] |

| Molecular Weight | 133.26 g/mol | [1][3][4] |

| CAS Number | 5842-00-2 | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Strong, unpleasant, characteristic of thiols | [2] |

| Density | 0.901 g/mL at 25 °C | [3][4] |

| Boiling Point | 112-115 °C at 10 mmHg | [3][4] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [3][7] |

| Refractive Index (n20/D) | 1.4711 | [3][4] |

| Solubility | Soluble in water and organic solvents | [2] |

Synthesis, Reactivity, and Mechanistic Insights

While multiple synthetic routes are possible, a common approach for producing amino thiols involves the reaction of an appropriate precursor with a sulfur source. The dual functionality of the molecule dictates its reactivity, allowing for selective reactions at either the thiol or amine group, or reactions involving both.

Plausible Synthetic Workflow

A logical synthetic pathway involves the nucleophilic substitution of a leaving group by a protected thiol or, alternatively, the ring-opening of an aziridine. The diagram below illustrates a conceptual workflow for its synthesis, a process that ensures high yields by controlling the reactivity of the functional groups.

Caption: Conceptual workflow for the synthesis of this compound.

Core Reactivity Principles

The utility of this compound in drug development and chemical synthesis is rooted in the distinct reactivity of its two functional groups.

-

The Thiol (-SH) Group : As a potent nucleophile, the thiol group readily participates in S-alkylation and Michael addition reactions. It can be oxidized under controlled conditions to form disulfide bonds, a critical linkage in peptides and other biologically active molecules.[2] The thiol's affinity for metals also makes it an excellent ligand for coordinating with metal centers in catalysts or for immobilizing molecules on surfaces like gold.[2]

-

The Secondary Amine (-NH-) Group : The amine group imparts basicity to the molecule and acts as a nitrogen nucleophile. It can be acylated, alkylated, or used in reductive amination protocols to build more complex molecular scaffolds. Its basic nature allows for the formation of acid-addition salts, which can be advantageous for purification or for creating aqueous-soluble derivatives.[8][9]

Applications in Research and Drug Development

The unique properties of this compound have established its use in several specialized areas of research.

-

Decontamination Research : It is widely used as a chemical simulant for the G-series nerve agent VX due to structural similarities and the presence of the reactive thiol group.[3][4] This allows for the safe study of photocatalytic oxidation and other degradation pathways for chemical warfare agents, contributing to the development of effective decontamination technologies.[4]

-

Intermediate in Organic Synthesis : It serves as a valuable building block for introducing a sulfur-containing moiety into pharmaceuticals and agrochemicals.[5] Its bifunctionality allows it to act as a linker or be incorporated into heterocyclic ring systems.

-

Odorless Deprotection Reagent : Structurally related amino thiols, such as 2-(diethylamino)ethanethiol, have been successfully employed for the odorless deprotection of aromatic methyl ethers.[8][9] The amine group facilitates an easy workup, as both the reagent and its byproduct can be removed by a simple acid wash, a significant advantage over volatile and malodorous thiols like ethanethiol.[8][9][10] This principle is directly applicable to this compound.

-

Coordination Chemistry : The presence of both nitrogen and sulfur atoms allows the molecule to act as a bidentate ligand, forming stable complexes with various transition metals.[2] These complexes can be explored for catalytic activity or as novel therapeutic agents.

Experimental Protocols: A Guide to Practice

Adherence to validated protocols is essential for safety, reproducibility, and the integrity of experimental outcomes.

Protocol 1: Safe Handling, Storage, and Spill Management

This protocol is a self-validating system for ensuring laboratory safety when working with this compound.

1. Personal Protective Equipment (PPE):

- Eye/Face Protection : Wear chemical splash goggles and a face shield.[3]

- Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.[11]

- Respiratory Protection : Use only in a certified chemical fume hood to avoid inhalation of vapors.[11][12] If a fume hood is not available, a NIOSH/MSHA-approved respirator with an appropriate filter (e.g., type ABEK) is mandatory.[3]

2. Storage:

- Store in a cool, dry, and well-ventilated area away from sources of ignition.[11][12]

- Keep the container tightly closed to prevent oxidation and release of odor.[11][12]

- Store separately from strong oxidizing agents and incompatible materials.[13]

3. Spill Cleanup:

- Evacuate the area and ensure adequate ventilation.

- Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[11][12]

- Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[12]

- Do not allow the chemical to enter drains or waterways.[12]

Protocol 2: Analytical Characterization by Reverse-Phase HPLC

This method, adapted from established procedures for this compound, allows for purity assessment and reaction monitoring.[14]

1. System Preparation:

- Column : Use a C18 reverse-phase column (e.g., Newcrom R1).[14]

- Mobile Phase : Prepare a mobile phase consisting of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.[14] For Mass Spectrometry (MS) detection, substitute phosphoric acid with 0.1% formic acid.

- System Equilibration : Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

2. Sample Preparation:

- Accurately prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

- Perform serial dilutions to create working standards for quantification or use a single dilution for qualitative analysis.

- Filter all samples through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

- Injection Volume : 5-20 µL.

- Flow Rate : 1.0 mL/min.

- Detection : UV detector at 210 nm or as determined by a UV scan.

- Run Time : 10-15 minutes, ensuring the peak of interest has eluted and the baseline has returned to normal.

4. Data Analysis:

- Identify the peak corresponding to this compound based on its retention time.

- Calculate the purity by peak area percentage.

Hazard Identification and Management

A thorough understanding of the toxicological profile is non-negotiable for handling this compound. This compound is classified as an irritant and sensitizer.[1]

GHS Hazard Summary

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1][12] |

| Skin Sensitization | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction.[1][12] |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1][12] |

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[1][12] |

First Aid Measures:

-

Inhalation : Move the person to fresh air immediately. If breathing is difficult, administer oxygen.[11][13]

-

Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[11]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water.[12]

-

In all cases of exposure, seek immediate medical attention.[11][12]

The general toxicity of mercaptans can include impacts on renal and hepatic function, and high concentrations can lead to respiratory distress.[15] The strong odor of this compound serves as a valuable sensory indicator for potential exposure, even at concentrations below the harmful threshold.

Conclusion and Future Outlook

This compound is a compound of significant utility, bridging foundational organic chemistry with applied research in defense, materials science, and drug development. Its value lies in the predictable yet versatile reactivity of its thiol and amine functionalities. Future research may further exploit this dual reactivity in the design of novel linkers for antibody-drug conjugates, the development of new catalysts, or the synthesis of advanced polymers and self-assembled monolayers. As with any reactive chemical, a disciplined approach to safety and handling, grounded in the authoritative data presented here, is paramount to unlocking its full scientific potential.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(BOC-Amino)ethanethiol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

SIELC Technologies. (2018). Ethanethiol, 2-(butylamino)-. Retrieved from [Link]

-

Magano, J., Chen, M. H., Clark, J. D., & Nussbaumer, T. (2006). 2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers. The Journal of Organic Chemistry, 71(18), 7103–7105. Retrieved from [Link]

-

PubMed. (2006). 2-(Diethylamino)ethanethiol, a new reagent for the odorless deprotection of aromatic methyl ethers. The Journal of Organic Chemistry. Retrieved from [Link]

-

Tenfjord, J. R., & Burns, M. (2023). Mercaptan Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethanethiol. Retrieved from [Link]

Sources

- 1. This compound | C6H15NS | CID 1520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 5842-00-2: this compound | CymitQuimica [cymitquimica.com]

- 3. 2-(ブチルアミノ)エタンチオール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-(ブチルアミノ)エタンチオール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [myskinrecipes.com]

- 6. Page loading... [guidechem.com]

- 7. biosynth.com [biosynth.com]

- 8. 2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers [organic-chemistry.org]

- 9. 2-(Diethylamino)ethanethiol, a new reagent for the odorless deprotection of aromatic methyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ethanethiol - Wikipedia [en.wikipedia.org]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. Ethanethiol, 2-(butylamino)- | SIELC Technologies [sielc.com]

- 15. Mercaptan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-(Butylamino)ethanethiol: In-Depth Analysis of NMR, IR, and MS Data

Introduction

2-(Butylamino)ethanethiol, with the CAS number 5842-00-2, is a bifunctional organic molecule incorporating both a secondary amine and a thiol group.[1] This unique combination of functional groups makes it a valuable building block in various chemical syntheses and a subject of interest in fields such as coordination chemistry and materials science. A thorough understanding of its structural characteristics is paramount for its effective application and for quality control in its production. This guide provides an in-depth analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra offers a detailed fingerprint of the molecule, allowing for unambiguous identification and structural elucidation. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its characteristic spectral features. The butyl group provides a typical aliphatic signature in NMR, while the amine and thiol groups give rise to distinct signals in both NMR and IR spectroscopy. Mass spectrometry reveals the molecular weight and provides insights into the molecule's fragmentation pathways upon ionization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the butyl group and the ethanethiol backbone. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.7 | Triplet | 2H | N-CH ₂-CH₂-SH |

| ~2.6 | Triplet | 2H | N-CH₂-CH ₂-SH |

| ~2.5 | Triplet | 2H | CH₃-CH₂-CH₂-CH ₂-N |

| ~1.4 | Sextet | 2H | CH₃-CH₂-CH ₂-CH₂-N |

| ~1.3 | Sextet | 2H | CH₃-CH ₂-CH₂-CH₂-N |

| ~1.2 | Triplet | 1H | SH |

| ~1.1 | Broad Singlet | 1H | NH |

| ~0.9 | Triplet | 3H | CH ₃-CH₂-CH₂-CH₂-N |

Interpretation of the ¹H NMR Spectrum:

The causality behind the predicted chemical shifts lies in the electronic environment of the protons. The methylene groups directly attached to the nitrogen (N-CH₂) and sulfur (adjacent to S) are deshielded and thus appear at a lower field (~2.5-2.7 ppm). The protons of the butyl chain show a predictable pattern, with the terminal methyl group appearing at the highest field (~0.9 ppm). The protons on the secondary amine (NH) and the thiol (SH) are exchangeable and often appear as broad singlets; their chemical shifts can be highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~52 | C H₂-N |

| ~50 | C H₂-N (butyl) |

| ~35 | C H₂-SH |

| ~32 | CH₃-CH₂-C H₂-CH₂-N |

| ~20 | CH₃-C H₂-CH₂-CH₂-N |

| ~14 | C H₃-CH₂-CH₂-CH₂-N |

Interpretation of the ¹³C NMR Spectrum:

The carbons directly bonded to the heteroatoms (N and S) are the most deshielded. The carbon atom attached to the nitrogen in the ethanethiol backbone and the α-carbon of the butyl group are expected to have the highest chemical shifts. The aliphatic carbons of the butyl chain appear at higher fields, with the terminal methyl carbon being the most shielded.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR spectral acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a small vial. Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette with a small cotton plug to filter out any particulate matter.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase-corrected and baseline-corrected. The chemical shift axis should be referenced to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3350-3310 | Weak-Medium | N-H stretch | Secondary Amine |

| 2955-2850 | Strong | C-H stretch | Alkane |

| 2600-2550 | Weak | S-H stretch | Thiol |

| 1465 | Medium | C-H bend | Alkane |

| 1250-1020 | Medium | C-N stretch | Aliphatic Amine |

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to show a weak to medium absorption band in the 3350-3310 cm⁻¹ region, characteristic of the N-H stretching vibration of a secondary amine.[2] The C-H stretching vibrations of the alkyl chains will be prominent as strong absorptions between 2955 and 2850 cm⁻¹. A key diagnostic peak is the weak S-H stretching band, which is expected to appear in the 2600-2550 cm⁻¹ range. The presence of a C-N stretching vibration between 1250 and 1020 cm⁻¹ further confirms the amine functionality.

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

GC-MS System Configuration: Equip the gas chromatograph with a suitable capillary column, for instance, a non-polar or mid-polar column (e.g., DB-5ms). Set the GC oven temperature program to effectively separate the analyte from the solvent and any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to ensure rapid volatilization of the sample.

-

Separation: The volatilized sample is carried by an inert gas (e.g., helium) through the GC column, where separation occurs based on the components' boiling points and interactions with the stationary phase.

-

Ionization and Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method where the molecules are bombarded with high-energy electrons, causing them to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

Data Acquisition and Analysis: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum. The data system software is used to view the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, covering ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the identification and structural verification of this compound. The predicted spectral data, rooted in fundamental principles of spectroscopy and corroborated by data from established spectral databases, serve as a reliable reference for researchers. The detailed experimental protocols offer practical, field-proven methodologies for obtaining high-quality spectral data. This integrated approach ensures the scientific integrity and trustworthiness required for advanced research and development applications.

References

-

PubChem. This compound. [Link] [1]2. NIST Chemistry WebBook. This compound. [Link] [3]3. University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. [Link] [4]5. Oreate AI Blog. Decoding the IR Spectrum of Secondary Amines. [Link] [5]6. ResearchGate. The infrared spectra of secondary amines and their salts. [Link] [6]7. Chemguide. mass spectra - fragmentation patterns. [Link] [7]8. Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. This compound | C6H15NS | CID 1520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. This compound [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

solubility of 2-(Butylamino)ethanethiol in water and organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-(Butylamino)ethanethiol

Introduction

This compound (CAS: 5842-00-2) is a bifunctional organic compound featuring a secondary amine and a primary thiol group.[1] This structure imparts a unique combination of properties, including basicity, nucleophilicity, and the potential for hydrogen bonding, making it a versatile molecule in various fields. It is recognized as a structural analogue and simulant for the chemical warfare agent VX, leading to its use in research focused on the development of decontamination and photocatalytic oxidation processes. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility in both aqueous and organic media is fundamental for its effective application in chemical synthesis, formulation, and environmental remediation studies.

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It moves beyond qualitative statements to explain the physicochemical principles governing its solubility, offers predictive analysis based on its structural features, and provides a detailed, field-proven protocol for its empirical determination.

Core Physicochemical Properties

The solubility of a compound is dictated by its molecular structure and the resulting physical properties. The key parameters for this compound are summarized below. The molecule possesses both a hydrogen bond donor (amine N-H) and acceptor (amine N) as well as a weakly acidic thiol group, balanced by a moderately hydrophobic four-carbon alkyl chain.

| Property | Value | Source |

| CAS Number | 5842-00-2 | PubChem[2] |

| Molecular Formula | C₆H₁₅NS | PubChem[2] |

| Molecular Weight | 133.26 g/mol | PubChem[2] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[1] |

| Density | 0.901 g/mL at 25 °C | Sigma-Aldrich |

| Boiling Point | 112-115 °C at 10 mmHg | Sigma-Aldrich |

| XLogP3-AA (Predicted) | 1.3 | PubChem[2] |

| Hydrogen Bond Donors | 2 (N-H and S-H) | PubChem[2] |

| Hydrogen Bond Acceptors | 2 (N and S) | PubChem[2] |

The predicted octanol-water partition coefficient (XLogP3-AA) of 1.3 indicates that this compound has a slight preference for non-polar environments but is expected to retain significant aqueous solubility.[2] This balance is crucial to its behavior in multiphasic systems.

Aqueous Solubility Profile

While specific quantitative data is not widely published, chemical suppliers qualitatively describe this compound as being soluble in water.[1] Its molecular structure provides a clear rationale for this observation and allows for a detailed, predictive analysis of its behavior.

Mechanism of Aqueous Solubility

The solubility in water is governed by two primary factors:

-

Hydrogen Bonding: The amine (-NH) and thiol (-SH) groups can both participate in hydrogen bonding with water molecules, facilitating its dissolution.

-

Acid-Base Chemistry: The secondary amine group is basic. In aqueous solution, it can be protonated to form the corresponding butylaminoethylthiolium ion. This ionic form is significantly more polar than the neutral molecule, dramatically increasing its water solubility.

This pH-dependent equilibrium is the most critical factor influencing aqueous solubility. At neutral or acidic pH (pH < pKa), the compound will exist predominantly in its protonated, highly soluble cationic form. In basic conditions (pH > pKa), it will be in its neutral, less soluble form.

Caption: pH-dependent equilibrium of this compound.

Predicted Aqueous Solubility

| Condition | Predicted Solubility | Rationale |

| Acidic Water (e.g., pH 4) | High / Miscible | Predominantly exists as the protonated, highly polar ammonium salt. |

| Neutral Water (pH 7) | Soluble | A significant fraction remains protonated, and hydrogen bonding contributes. |

| Basic Water (e.g., pH 11) | Sparingly Soluble | Primarily in the neutral form, where the hydrophobic butyl group reduces solubility. |

Solubility in Organic Solvents

The principle of "like dissolves like" governs the solubility of this compound in organic solvents. Its dual-functionality allows it to interact favorably with a wide range of solvent types.

Predicted Solubility in Common Organic Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | Miscible | Strong hydrogen bonding interactions between the compound's -NH/-SH groups and the solvent's -OH group. |

| Polar Aprotic | DMSO, Acetone, Acetonitrile | Soluble / Miscible | Strong dipole-dipole interactions. The compound can act as a hydrogen bond donor to acceptors like the oxygen in DMSO and acetone. |

| Chlorinated | Dichloromethane (DCM) | Soluble | Moderate polarity and ability to interact via dipole-dipole forces. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar amine and thiol groups have weak interactions with non-polar solvents, which cannot overcome the hydrogen bonding network of the solute itself. The butyl group offers some compatibility, but it is insufficient for miscibility. |

Standard Protocol for Experimental Solubility Determination

To obtain quantitative solubility data, the OECD Guideline 105 (Water Solubility) provides a standardized and widely accepted methodology.[3][4][5][6] The "Flask Method," described below, is suitable for substances like this compound, which are expected to have a solubility greater than 0.01 g/L.[3]

Objective

To determine the saturation mass concentration of this compound in water at a controlled temperature (e.g., 20 °C).

Materials

-

This compound (purity >97%)

-

Reagent-grade water (e.g., Type I ultrapure)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Glass flasks with stoppers

-

Centrifuge and/or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

-

Calibrated pH meter

-

Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or HPLC, as appropriate for the compound)[5]

Step-by-Step Methodology

-

Preliminary Test:

-

Add an excess amount of this compound (e.g., 100 mg) to a small volume of water (e.g., 10 mL) in a flask.

-

Shake vigorously at the test temperature for 24 hours.

-

Visually inspect for undissolved material. This confirms that a saturated solution can be created and helps estimate the required equilibration time.

-

-

Definitive Test (Performed in Triplicate):

-

Preparation: Add an amount of this compound in excess of its expected solubility to flasks containing a known volume of water (e.g., 500 mg in 100 mL).

-

Equilibration: Stopper the flasks and place them in a shaker bath set to a constant temperature (e.g., 20 ± 0.5 °C).[3][4] Agitate for a period determined by the preliminary test, typically 24-48 hours, to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24h, 48h) to confirm that the concentration has reached a stable plateau.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the test temperature for at least 24 hours to permit undissolved droplets to settle. Separation must be achieved without a change in temperature. Centrifugation at the test temperature is the preferred method to separate the aqueous phase from the excess solute. Filtration can be used as an alternative, but care must be taken to ensure the filter does not adsorb the analyte.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear, supernatant aqueous phase. Prepare appropriate dilutions and analyze the concentration using a pre-validated analytical method (e.g., GC-FID).

-

pH Measurement: Measure the pH of the saturated solution, as this is a critical parameter for an ionizable compound.

-

-

Calculation:

-

The solubility is reported as the mean concentration from the triplicate samples, typically in g/L or mg/L, along with the standard deviation and the equilibrium pH.

-

Sources

A Technical Guide to the Differential Reactivity of Thiol and Amine Groups in 2-(Butylamino)ethanethiol for Advanced Research and Drug Development

Abstract

2-(Butylamino)ethanethiol, a bifunctional molecule featuring both a primary thiol and a secondary amine, presents a unique landscape for chemical manipulation. This technical guide provides an in-depth exploration of the differential reactivity of these two functional groups, offering a framework for researchers, scientists, and drug development professionals to strategically control and leverage its chemistry. We will delve into the fundamental principles governing the nucleophilicity of the thiol and amine moieties, with a particular focus on the pivotal role of pH in dictating reaction selectivity. This guide will further present detailed, field-proven protocols for the selective alkylation of the thiol group and the selective acylation of the amine group, complete with mechanistic explanations and analytical validation methods. Finally, we will explore the potential applications of this versatile molecule in drug development, particularly in the realms of bioconjugation and the design of novel therapeutic agents.

Introduction: The Duality of this compound

This compound (CAS 5842-00-2) is a colorless to pale yellow liquid characterized by the presence of both a nucleophilic thiol (-SH) and a basic secondary amine (-NH-) group.[1] This dual functionality makes it a valuable building block in organic synthesis and a molecule of interest in various applications, including its use as a simulant for the nerve agent VX in decontamination studies.[2] For researchers in drug development, the presence of two distinct reactive centers on a simple aliphatic backbone offers a versatile platform for the synthesis of more complex molecules with tailored biological activities.

The key to unlocking the synthetic potential of this compound lies in understanding and controlling the reactivity of its thiol and amine groups. This guide will provide the foundational knowledge and practical methodologies to achieve this control, enabling the selective modification of either functional group with high fidelity.

Fundamental Principles of Reactivity: A Tale of Two Nucleophiles

The reactivity of both the thiol and the amine group in this compound is primarily governed by their nucleophilicity, which is, in turn, highly dependent on the reaction conditions, most notably the pH.

The Thiol Group: A Soft Nucleophile

At a pH below its pKa, the thiol group exists predominantly in its protonated, less reactive form. As the pH approaches and surpasses the pKa, the concentration of the highly nucleophilic thiolate anion increases, leading to a significant enhancement in its reactivity towards electrophiles.

The Amine Group: A Harder Nucleophile

The secondary amine group (-NH-) in this compound is a "harder" nucleophile compared to the thiol. Its nucleophilicity is dependent on the availability of the lone pair of electrons on the nitrogen atom. The pKa of the conjugate acid of a secondary amine is typically in the range of 10-11. At a pH below this pKa, the amine will be protonated to form an ammonium ion (-NH₂⁺-), rendering it non-nucleophilic. At a pH above its pKa, the amine exists in its neutral, nucleophilic form.

pH-Dependent Reactivity: The Key to Selectivity

The difference in the pKa values of the thiol and the amine group is the cornerstone of achieving selective reactions.

-

At acidic to neutral pH (pH < 8): The thiol group is largely protonated and thus a weak nucleophile. The amine group, with a higher pKa, will be predominantly protonated and non-nucleophilic.

-

At moderately basic pH (pH 8-10): A significant portion of the thiol group will be deprotonated to the highly reactive thiolate anion, while the amine group remains largely protonated and non-nucleophilic. This pH range is ideal for selective reactions at the sulfur atom.

-

At strongly basic pH (pH > 11): Both the thiol and the amine groups will be in their deprotonated, nucleophilic forms, leading to potential competition and lack of selectivity in reactions with electrophiles.

This pH-dependent reactivity can be visualized as follows:

Strategic Methodologies for Selective Functionalization

Based on the principles outlined above, we can devise robust protocols for the selective modification of either the thiol or the amine group.

Selective S-Alkylation: Formation of Thioethers

The formation of a thioether bond via S-alkylation is a common and highly efficient reaction for thiols. By carefully controlling the pH, we can achieve high selectivity for the thiol group in the presence of the amine.

Protocol: Selective S-Alkylation of this compound

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or a mixture of water and a miscible organic solvent.

-

pH Adjustment: Adjust the pH of the solution to 8.0-8.5 using a non-nucleophilic base, such as sodium bicarbonate or a phosphate buffer. This ensures the formation of the thiolate anion while keeping the amine protonated.

-

Addition of Electrophile: Add the alkylating agent (e.g., an alkyl halide like benzyl bromide or iodoacetamide) (1.1 equivalents) dropwise to the solution at room temperature with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the desired thioether.

-

Work-up: Once the reaction is complete, acidify the solution with a dilute acid (e.g., 1 M HCl) to protonate the excess amine and facilitate extraction. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

pH 8.0-8.5: This is the critical parameter for selectivity. At this pH, the thiol is sufficiently deprotonated to the reactive thiolate, while the amine remains predominantly in its non-nucleophilic protonated form.

-

Non-nucleophilic base: Using a base like sodium bicarbonate prevents competition with the thiolate for the electrophile.

-

Dropwise addition: This helps to control the reaction rate and minimize potential side reactions.

Selective N-Acylation: Formation of Amides

To selectively acylate the amine group, we need to create conditions where the amine is the more reactive nucleophile. This can be achieved by protecting the thiol group or by using specific activating agents for the carboxylic acid that favor reaction with the harder amine nucleophile. A more straightforward approach, however, involves leveraging the inherent higher nucleophilicity of the amine towards activated esters in aprotic solvents, after in-situ protection of the thiol.

Protocol: Selective N-Acylation of this compound

-

Thiol Protection (Optional but Recommended): For maximum selectivity, the thiol group can be transiently protected. A common method is to form a disulfide bond by gentle oxidation (e.g., with a mild oxidizing agent like iodine or air in the presence of a metal catalyst), which can be easily reversed later. Alternatively, direct acylation can be attempted under carefully controlled conditions.

-

Amine Deprotonation: In an aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents) to deprotonate the ammonium salt and generate the free amine.

-

Activation of Carboxylic Acid: In a separate flask, activate the carboxylic acid (1.1 equivalents) using a standard coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS-ester.

-

Coupling Reaction: Add the solution of the activated carboxylic acid to the solution of this compound at 0 °C and then allow the reaction to warm to room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Filter off any precipitated urea byproduct (if DCC or EDC is used). Wash the filtrate with a dilute acid, followed by a dilute base (e.g., saturated sodium bicarbonate solution), and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude amide by column chromatography.

-

Thiol Deprotection (if applicable): If the thiol was protected as a disulfide, it can be deprotected using a reducing agent like dithiothreitol (DTT).

Causality Behind Experimental Choices:

-

Aprotic Solvent: Prevents the solvent from participating in the reaction and allows for better control over the acid-base chemistry.

-

Non-nucleophilic base: Deprotonates the amine without competing in the acylation reaction.

-

Carbodiimide coupling agents: These are highly effective for forming amide bonds under mild conditions. The formation of an NHS-ester intermediate enhances the efficiency and selectivity of the reaction towards the amine.[4]

Analytical Methods for Reaction Monitoring and Product Validation

To ensure the success of these selective modifications, robust analytical techniques are essential.

| Technique | Application | Expected Observations |

| Thin-Layer Chromatography (TLC) | Rapid reaction monitoring. | Change in Rf value from starting material to product. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Accurate reaction monitoring and product identification. | Appearance of a new peak with the expected mass-to-charge ratio (m/z) for the product. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation of the final product. | Appearance of new signals corresponding to the added alkyl or acyl group and shifts in the signals of the protons and carbons adjacent to the modified functional group. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional group transformation. | For N-acylation, the appearance of a strong amide C=O stretch (around 1650 cm⁻¹). For S-alkylation, the disappearance of the S-H stretch (around 2550 cm⁻¹). |

Applications in Drug Development

The ability to selectively functionalize this compound opens up numerous possibilities in the field of drug development.

Bioconjugation and Drug Delivery

The thiol group of this compound can be used as a handle for conjugation to biomolecules or drug delivery systems. For instance, after selective S-alkylation with a linker molecule, the free amine can be used to attach a therapeutic agent. The thiol group is particularly useful for conjugation to maleimide-functionalized molecules, a common strategy in bioconjugation chemistry.[5]

Synthesis of Novel Therapeutic Agents

Aminothiols are a class of compounds known for their radioprotective properties, which are attributed to their ability to scavenge free radicals and repair damaged DNA.[6][7] By using this compound as a scaffold, medicinal chemists can synthesize novel aminothiol derivatives with potentially enhanced efficacy and improved pharmacokinetic profiles. For example, modifying the butylamino group can alter the lipophilicity and cellular uptake of the molecule.

Cysteamine Derivatives and their Therapeutic Potential

Cysteamine, a related aminothiol, is an approved drug for the treatment of nephropathic cystinosis.[8] It and its oxidized form, cystamine, have also shown promise in preclinical models of neurodegenerative diseases.[3][9] The synthetic accessibility of derivatives of this compound allows for the exploration of structure-activity relationships in this class of compounds, potentially leading to the discovery of new therapeutics for a range of diseases.

Conclusion

This compound is a versatile bifunctional molecule whose synthetic utility is maximized through the strategic control of the reactivity of its thiol and amine groups. By understanding the fundamental principles of their nucleophilicity and leveraging the profound influence of pH, researchers can achieve highly selective modifications. The protocols and insights provided in this guide offer a robust framework for the precise chemical manipulation of this compound, paving the way for its application in the synthesis of novel compounds for drug discovery and development. The ability to selectively functionalize this simple yet powerful building block underscores its potential as a valuable tool in the arsenal of medicinal and synthetic chemists.

References

-

Murray, D. (1997). Aminothiols. In Radioprotectors. CRC Press. [Link]

-

PubChem. This compound. [Link]

-

Smiley, J. A., et al. (2012). Radioprotective efficacy and toxicity of a new family of aminothiol analogs. International Journal of Radiation Biology, 88(9), 677-685. [Link]

-

ChemRxiv. The Nitrile Bis-Thiol Bioconjugation Reaction. [Link]

-

Schrödinger. Macro-pKa. [Link]

-

PubMed. Radioprotective efficacy and toxicity of a new family of aminothiol analogs. [Link]

-

National Center for Biotechnology Information. Radioprotection. [Link]

-

ProQuest. Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector. [Link]

-

Rowan. Rowan's Free Online pKa Calculator. [Link]

-

PubMed. PEGylated derivatives of cystamine as enhanced treatments for nephropathic cystinosis. [Link]

-

PubMed. Advancing Nitrile-Aminothiol Strategy for Dual and Sequential Bioconjugation. [Link]

-

National Center for Biotechnology Information. Fast Cysteine Bioconjugation Chemistry. [Link]

-

PubMed. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases. [Link]

-

Frontiers. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases. [Link]

-

Patsnap Synapse. Exploring cysteamine hydrochloride's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. [Link]

-

National Center for Biotechnology Information. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. [Link]

-

Wikipedia. Cysteamine. [Link]

-

PubMed. An easy and fast ultrasonic selective S-alkylation of hetaryl thiols at room temperature. [Link]

-

ResearchGate. Solid-Phase S-Alkylation Promoted by Molecular Sieves. [Link]

-

ResearchGate. Reported O‐selective acylation of amino alcohols without protecting the.... [Link]

-

PubMed. An improved method for simultaneous analysis of aminothiols in human plasma by high-performance liquid chromatography with fluorescence detection. [Link]

-

National Center for Biotechnology Information. Chemoselective Acylation of Nucleosides. [Link]

-

ResearchGate. Among amine and thiol groups, which one is more reactive for coupling with carboxylic acid group aided by EDC/NHS?. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. MoKa - pKa modelling [moldiscovery.com]